molecular formula C32H25NO4 B557758 Fmoc-3-(9-anthryl)-D-alanine CAS No. 268733-63-7

Fmoc-3-(9-anthryl)-D-alanine

Cat. No.: B557758
CAS No.: 268733-63-7
M. Wt: 487.5 g/mol
InChI Key: OGLRHZZGDZRSHK-SSEXGKCCSA-N
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Description

Fmoc-3-(9-anthryl)-D-alanine is a derivative of alanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. The compound also features an anthryl group attached to the beta carbon of the alanine. This compound is primarily used in peptide synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(9-anthryl)-D-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Introduction of the Anthryl Group: The anthryl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting the Fmoc-protected D-alanine with anthracene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of D-alanine and Fmoc-chloride are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-(9-anthryl)-D-alanine undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The anthryl group can participate in substitution reactions, particularly electrophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Deprotected Alanine: Removal of the Fmoc group yields 3-(9-anthryl)-D-alanine.

    Substituted Anthryl Derivatives: Substitution reactions yield various anthryl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Fmoc-3-(9-anthryl)-D-alanine is widely used in solid-phase peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The anthryl group can act as a fluorescent probe, providing insights into molecular dynamics.

Medicine

In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. Its unique structure allows for the development of compounds with specific biological activities.

Industry

Industrially, this compound is used in the synthesis of complex peptides and proteins. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Fmoc-3-(9-anthryl)-D-alanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The anthryl group can interact with other molecules through π-π interactions, influencing the overall structure and function of the synthesized peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-3-(9-anthryl)-L-alanine: The L-enantiomer of the compound, used in similar applications but with different stereochemistry.

    Fmoc-3-(9-anthryl)-glycine: A similar compound with glycine instead of alanine, offering different flexibility and reactivity.

    Fmoc-3-(9-anthryl)-serine: Contains a hydroxyl group, providing additional sites for reactions.

Uniqueness

Fmoc-3-(9-anthryl)-D-alanine is unique due to its specific stereochemistry and the presence of both the Fmoc and anthryl groups

Properties

IUPAC Name

(2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLRHZZGDZRSHK-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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